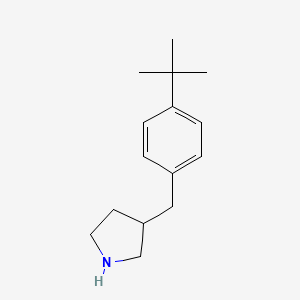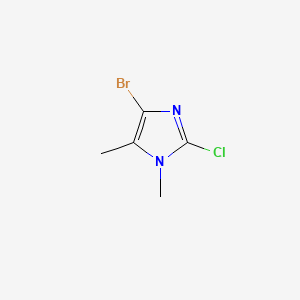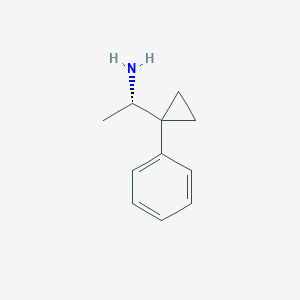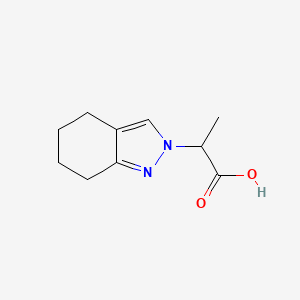
4-Amino-5-pyrimidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-pyrimidineacetic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the fourth position and an acetic acid moiety at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-pyrimidineacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Acetic Acid Moiety Introduction: The acetic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials are combined and subjected to the necessary reaction conditions.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction parameters and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-pyrimidineacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Nitro-pyrimidine derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-5-pyrimidineacetic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-pyrimidineacetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate metabolic pathways by acting as a competitive inhibitor or substrate analog.
Comparación Con Compuestos Similares
- 4-Amino-2-methylpyrimidine-5-carbaldehyde
- 4-Amino-2-hydroxypyrimidine
- 4-Amino-5-pyrimidinecarbonitrile
Uniqueness: 4-Amino-5-pyrimidineacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its combination of an amino group and an acetic acid moiety makes it particularly versatile for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
2-(4-aminopyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O2/c7-6-4(1-5(10)11)2-8-3-9-6/h2-3H,1H2,(H,10,11)(H2,7,8,9) |
Clave InChI |
IFNGRUVBSHWKDM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


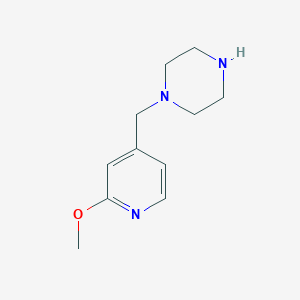




![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)

